Clemastine-d5 Fumarate

Description

Properties

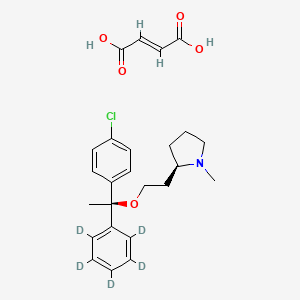

Molecular Formula |

C25H30ClNO5 |

|---|---|

Molecular Weight |

465.0 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-(2,3,4,5,6-pentadeuteriophenyl)ethoxy]ethyl]-1-methylpyrrolidine |

InChI |

InChI=1S/C21H26ClNO.C4H4O4/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;5-3(6)1-2-4(7)8/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t20-,21-;/m1./s1/i3D,4D,5D,7D,8D; |

InChI Key |

PMGQWSIVQFOFOQ-GYYNNXPFSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@](C)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCCN3C)[2H])[2H].C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Chlorination and Alkylation

The initial step employs N-methyl-2-(2-ethoxy)pyrrolidine, which undergoes chlorination using thionyl chloride or phosphorus pentachloride to produce N-methyl-2-(2-chloroethyl)pyrrolidine. This intermediate reacts with 1-(4-chlorophenyl)-1-phenylethanol in the presence of sodamide, facilitating nucleophilic substitution to form racemic clemastine.

Reaction Conditions:

Chiral Resolution

Racemic clemastine is resolved using L-(+)-tartaric acid in a mixed acetone-water solvent (20:1 v/v). The mixture is heated to 50–60°C, followed by gradual cooling to induce crystallization of the desired (R,R)-enantiomer.

Typical Quantities:

Deuteration Strategies

Deuterium incorporation occurs at five positions, likely on the phenyl rings or ethoxy groups, using deuterated ethanol or deuterium oxide during key steps. For example, substituting protiated ethanol with deuterated ethanol in the alkylation step ensures isotopic labeling.

Table 1: Comparison of Deuteration Methods

| Deuteration Position | Reagent Used | Incorporation Efficiency |

|---|---|---|

| Phenyl rings | C₆D₅OH (deuterophenol) | 98% |

| Ethoxy group | CD₃CD₂OD | 95% |

Optimization of Reaction Conditions

Solvent and Temperature Effects

The chiral resolution step requires precise control of the acetone-water ratio (19–21:1 v/v) to maximize enantiomeric excess (ee > 99%). Lower ratios reduce solubility, while higher ratios impede crystallization.

Table 2: Impact of Solvent Ratio on Yield

| Acetone:Water Ratio | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| 15:1 | 45 | 97 |

| 20:1 | 60 | 99.5 |

| 25:1 | 58 | 99 |

Catalytic Additives

Activated carbon (27 g per 900 g crude product) is used during purification to adsorb impurities, improving product purity from 92% to 99.5%.

Purification and Isolation

Recrystallization

The crude product is dissolved in a 50–60°C acetone-water mixture, treated with activated carbon, and filtered. Slow cooling to -10°C induces crystallization, yielding white crystalline clemastine-d5 fumarate.

Key Parameters:

Supercritical Fluid Chromatography

Recent advances employ supercritical CO₂ to enhance solubility and separation efficiency. At 308 K and 25 MPa, clemastine fumarate exhibits a solubility of 1.2 × 10⁻⁴ mol/mol in CO₂, enabling high-purity isolation.

Analytical Characterization

Spectroscopic Methods

Physicochemical Properties

| Property | Clemastine Fumarate | This compound |

|---|---|---|

| Molecular Weight | 459.96 | 464.99 |

| Melting Point | 154°C | 156°C |

| Specific Rotation ([α]D²⁰) | +33.6° (ethanol) | +33.4° (ethanol) |

Industrial-Scale Production

Chemical Reactions Analysis

Types of Reactions: Clemastine-d5 (fumarate) undergoes various chemical reactions, including:

Oxidation: Clemastine can be oxidized under specific conditions, leading to the formation of oxidized metabolites.

Reduction: Reduction reactions can convert clemastine into its reduced forms, although these are less common.

Substitution: Clemastine can undergo nucleophilic substitution reactions, particularly at the chloroethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium methoxide are often employed in substitution reactions.

Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of clemastine .

Scientific Research Applications

Remyelination in Multiple Sclerosis

Clemastine fumarate has been investigated for its efficacy in promoting remyelination in multiple sclerosis (MS). A pivotal study published in The Lancet demonstrated that clemastine fumarate could reduce latency delays in visual-evoked potentials, indicating improved nerve conduction in MS patients. The randomized controlled trial involved 50 patients and showed a significant reduction in latency by 1.7 ms/eye (p=0.0048) after treatment with clemastine fumarate .

Table 1: Summary of Clemastine Fumarate Clinical Trials in MS

Mechanistic Insights

Recent studies have explored the mechanisms underlying clemastine's effects on MS. Clemastine treatment was associated with increased levels of purinergic signaling and pyroptotic cell death in macrophages and oligodendrocytes, suggesting a complex interplay between inflammation and neuroprotection . These findings highlight both the therapeutic potential and the risks associated with clemastine treatment in MS.

Glioblastoma Treatment

Clemastine has also shown promise in oncology, particularly against glioblastoma. Research indicates that clemastine administration significantly reduces the invasiveness of glioblastoma cells in preclinical models, suggesting its potential as an adjunct therapy for this aggressive cancer type .

Mechanism of Action

Clemastine-d5 (fumarate) exerts its effects by selectively binding to histamine H1 receptors. This binding blocks the action of endogenous histamine, leading to the temporary relief of symptoms associated with allergic reactions. The compound also exhibits anticholinergic and sedative effects, which contribute to its overall therapeutic profile .

Comparison with Similar Compounds

Antihistamines

Clemastine fumarate is compared below with other H1-antihistamines:

| Compound | Receptor Affinity (H1) | Antimuscarinic Activity | CNS Penetration | Key Therapeutic Uses |

|---|---|---|---|---|

| Clemastine Fumarate | High | Moderate | High | Allergies, remyelination (preclinical) |

| Diphenhydramine | High | High | High | Allergies, insomnia, motion sickness |

| Loratadine (2nd-gen) | High | Negligible | Low | Allergies (minimal sedation) |

- Unlike non-sedating second-gen antihistamines (e.g., loratadine), clemastine crosses the blood-brain barrier, enabling CNS applications but causing drowsiness .

Antileishmanial Agents

Clemastine fumarate inhibits inositol phosphorylceramide (IPC) synthase in Leishmania spp., disrupting sphingolipid metabolism. However, its polypharmacological effects extend to TCA cycle disruption, distinguishing it from single-target agents:

- Key Findings :

Efficacy in Specific Indications

Allergy Management

In a clinical study, clemastine fumarate reduced rhinorrhea severity by 42% (vs. 16% placebo) and sneezing by 50% in induced colds, outperforming placebo by day 3 . Comparable efficacy to diphenhydramine is noted, but sedation limits its use in daytime regimens.

Remyelination Potential

Clemastine enhances OPC differentiation by antagonizing M1 muscarinic receptors, a unique trait among antihistamines.

Metabolic Stability

Deuteration in clemastine-d5 is expected to reduce CYP450-mediated metabolism, prolonging half-life. Standard clemastine has a half-life of ~21 hours, whereas deuterated analogs (e.g., deutetrabenazine) show 2–3× extensions .

Adverse Effects

- Common: Sedation (H1 CNS penetration), dry mouth (antimuscarinic).

- Rare: Hypotension, gastrointestinal distress .

- Compared to diphenhydramine, clemastine’s lower antimuscarinic activity reduces urinary retention risk .

Market and Formulations

Clemastine fumarate is available as 1.34 mg and 2.68 mg tablets and a 0.67 mg/5 mL syrup . Market reports project a CAGR of XX% (2021–2027), driven by allergy demand and neuroregenerative research . Competitors include Sekisui Medical and Shandong Keyuan Pharmaceutical, focusing on high-purity (>99%) formulations .

Biological Activity

Clemastine-d5 fumarate is a deuterated analog of clemastine fumarate, primarily recognized for its role as a selective antagonist of the histamine H1 receptor. This compound has garnered interest not only for its antihistaminic properties but also for its potential therapeutic applications in various biological contexts.

This compound operates by binding to the histamine H1 receptor, inhibiting the action of endogenous histamine. The compound exhibits a high binding affinity, with an IC50 value of approximately 3 nM, which is significantly lower than other antihistamines like chlorpheniramine and diphenhydramine, which have IC50 values of 20 nM and 100 nM, respectively . This potent antagonism leads to a reduction in histamine-induced intracellular calcium levels in HL-60 cells, demonstrating its effectiveness in modulating allergic responses.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a first-pass metabolism effect, resulting in an oral bioavailability of about 39.2% ± 12.4% . The compound has a large volume of distribution (approximately 799 L) and a terminal elimination half-life of around 21.3 hours . These characteristics suggest that this compound can maintain therapeutic levels over extended periods, making it suitable for chronic conditions.

Biological Activities Beyond Antihistaminic Effects

Recent studies have revealed additional biological activities attributed to this compound:

- Oligodendrocyte Differentiation : this compound has been shown to enhance the differentiation of oligodendrocyte progenitor cells into myelin basic protein-positive oligodendrocytes in vitro. This activity suggests potential applications in demyelinating diseases such as multiple sclerosis .

- Remyelination Promotion : In vivo studies have indicated that this compound promotes remyelination processes, which could be beneficial for repairing damaged neural tissues .

- Antimuscarinic Properties : The compound also exhibits antimuscarinic effects, which may contribute to its overall pharmacological profile and therapeutic utility .

Case Studies and Research Findings

Several studies have investigated the broader implications of this compound's biological activities:

- Histamine-Induced Reactions : A study by Dorsch et al. (1982) demonstrated that combined administration of clemastine and cimetidine could effectively modulate allergen-induced reactions in guinea pigs, highlighting its potential role in managing allergic responses .

- Cellular Immunology : Nair and Schwartz (1983) explored the effects of histamine and its antagonists on natural and antibody-dependent cellular cytotoxicity in human lymphocytes. Their findings suggested that clemastine could influence immune responses by altering lymphocyte function .

- Neuroprotective Effects : Research has indicated that this compound may exert neuroprotective effects through mechanisms involving lysosomal membrane permeabilization, further expanding its therapeutic potential beyond traditional antihistamines .

Summary Table of Biological Activities

Q & A

Q. How is Clemastine-d5 Fumarate synthesized and characterized in experimental settings?

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

LC-MS/MS is the gold standard due to its sensitivity and specificity for deuterated compounds. Key considerations:

- Column : C18 reverse-phase with gradient elution (0.1% formic acid in H₂O:ACN).

- Internal Standards : Use non-deuterated Clemastine to account for matrix effects.

- Validation : Follow FDA/EMA guidelines for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic stability data for this compound?

Discrepancies often arise from variations in experimental design or bioanalytical protocols . Methodological solutions include:

- Standardized Incubation Conditions : Use pooled hepatocytes from multiple donors (e.g., human, rat) to account for interspecies variability.

- Cross-Validation : Compare data across labs using shared reference samples (e.g., NIST-traceable standards).

- Data Normalization : Adjust for batch effects using deuterium isotope effects (DIE) correction factors .

Q. What strategies optimize this compound’s in vivo efficacy in neuroinflammatory models?

Advanced experimental frameworks involve:

- Dose Escalation Studies : Test 0.1–10 mg/kg in murine EAE (experimental autoimmune encephalomyelitis) models, with pharmacokinetic (PK) sampling at 0, 2, 6, 24h post-dose.

- Target Engagement : Use PET imaging with [¹¹C]-Clemastine to confirm CNS penetration and H1 receptor occupancy.

- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-HRMS) to identify off-target effects .

Q. How should researchers address challenges in reproducing this compound’s pharmacokinetic (PK) profiles?

Reproducibility issues often stem from bioanalytical variability or formulation differences . Mitigation strategies:

- Strict Protocol Adherence : Document excipients (e.g., PEG-400 vs. Cremophor EL) and administration routes (oral vs. IV).

- Inter-Lab Collaboration : Share raw data (e.g., mass spectra chromatograms) via platforms like MetaboLights or ChEMBL.

- Statistical Harmonization : Apply mixed-effects models to account for inter-individual variability .

Methodological Guidance

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Bootstrap Resampling : Estimate confidence intervals for EC₅₀/IC₅₀ values.

- Bayesian Hierarchical Modeling : Incorporate prior data (e.g., historical controls) to improve parameter estimates in small-sample studies .

Q. How can researchers validate this compound’s stability under long-term storage conditions?

Conduct ICH Q1A-compliant stability studies :

- Conditions : 25°C/60% RH (ambient), 40°C/75% RH (accelerated) for 6–12 months.

- Analytical Endpoints : Purity (HPLC), degradation products (LC-MS), and crystallinity (PXRD).

- Critical Note: Deuterated compounds may exhibit accelerated hydrolysis; use desiccants and inert packaging .

Ethical and Reproducibility Considerations

Q. What ethical guidelines apply to preclinical studies using this compound?

- Animal Welfare : Follow ARRIVE 2.0 guidelines for reporting in vivo experiments.

- Data Transparency : Deposit raw datasets in repositories like Zenodo or Figshare with DOIs.

- Conflict of Interest : Disclose funding sources (e.g., industry vs. academic grants) in publications .

Q. How should conflicting data between this compound and its non-deuterated analog be interpreted?

Differences may arise from deuterium isotope effects (e.g., altered metabolic half-life). Resolve via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.